molecular formula C20H26N4O3 B7168812 3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione

3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione

Cat. No.: B7168812
M. Wt: 370.4 g/mol
InChI Key: UOEUTUFMYQKTOZ-UHFFFAOYSA-N
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Description

3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these steps include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the nitrogen-containing rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the quinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or bromine (Br2) are used for electrophilic substitution.

Major Products

The major products formed from these reactions include various substituted quinazolines, piperidines, and pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperidine and pyrrolidine rings may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in pharmaceuticals.

    Pyrrolidine Derivatives: Compounds like pyrrolidine and its derivatives, which are used in the synthesis of various drugs.

Uniqueness

What sets 3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione apart is its unique combination of the quinazoline core with both piperidine and pyrrolidine rings. This combination may confer unique biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c25-18(23-12-6-7-15(23)13-22-10-4-1-5-11-22)14-24-19(26)16-8-2-3-9-17(16)21-20(24)27/h2-3,8-9,15H,1,4-7,10-14H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEUTUFMYQKTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCN2C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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